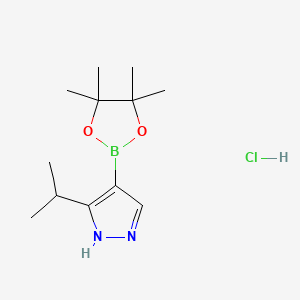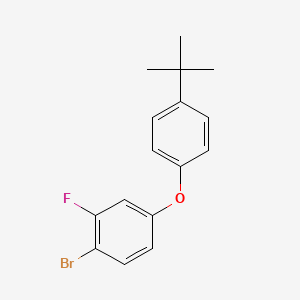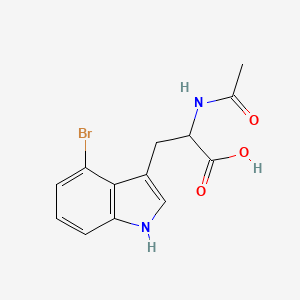
N-Acetyl-4-bromo-DL-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-4-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a bromine atom at the fourth position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-bromo-DL-tryptophan typically involves the acetylation of 4-bromo-DL-tryptophan. This can be achieved through the reaction of 4-bromo-DL-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from indole derivatives. The bromination of indole followed by the introduction of the acetyl group can be optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Acetyl-4-bromo-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 4-Hydroxy-DL-tryptophan.
Substitution: N-Substituted tryptophan derivatives.
科学研究应用
N-Acetyl-4-bromo-DL-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of N-Acetyl-4-bromo-DL-tryptophan involves its interaction with specific molecular targets. The acetyl group enhances its ability to cross cell membranes, while the bromine atom may facilitate binding to certain enzymes or receptors. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
N-Acetyl-DL-tryptophan: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-DL-tryptophan: Lacks the acetyl group, which may affect its bioavailability and cellular uptake.
N-Acetyl-L-tryptophan: The L-isomer of N-Acetyl-DL-tryptophan, which may have different biological activity.
Uniqueness
N-Acetyl-4-bromo-DL-tryptophan is unique due to the presence of both the acetyl and bromine groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC 名称 |
2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
ZHOLTNDTYQGXRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)


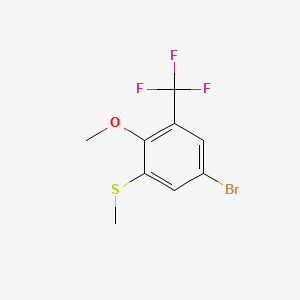
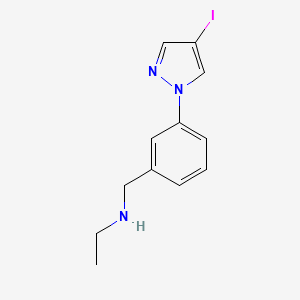
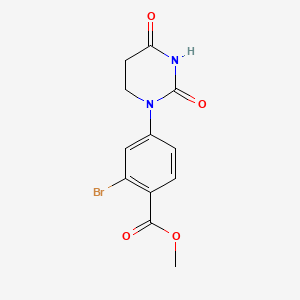
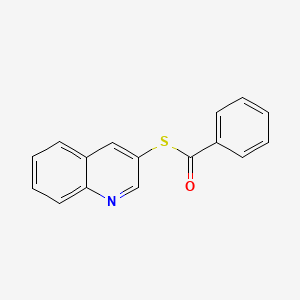
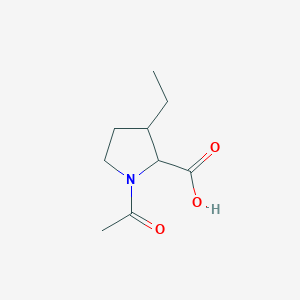

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)

